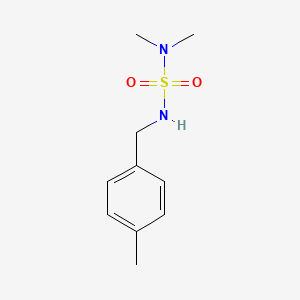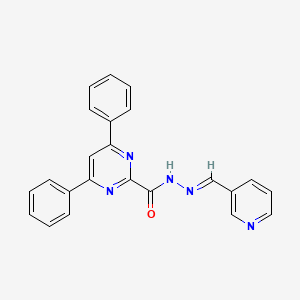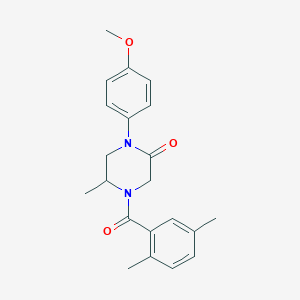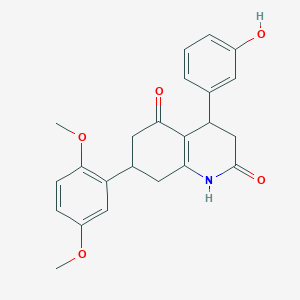![molecular formula C17H17NO B5570901 3-cyclopentylidene-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-one](/img/structure/B5570901.png)
3-cyclopentylidene-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta[b]quinoline derivatives are notable for their presence in compounds with significant biological activities. The synthesis and analysis of such compounds have been a subject of interest due to their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of cyclopenta[b]quinoline derivatives involves multiple steps, including the reduction of tricyclic ketones and subsequent reactions to afford racemic alcohols or alcohols with specific optical activity. For instance, the synthesis of dihydroxylated metabolites of 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline monohydrochloride monohydrate involves reduction with sodium borohydride (NaBH4) to yield racemic alcohols, which can be further processed to obtain optically active compounds through resolution techniques (Komatsu et al., 1996).
Molecular Structure Analysis
The molecular structure of these compounds can be elucidated through various analytical techniques, including X-ray crystallography. For example, the absolute configuration of certain cyclopenta[b]quinoline derivatives has been determined to aid in understanding their biological interactions and activities (Komatsu et al., 1996).
Chemical Reactions and Properties
Cyclopenta[b]quinoline derivatives undergo various chemical reactions that modify their structure and properties. These reactions include cycloaddition, cyclocondensation, and reactions with isocyanides for the synthesis of novel derivatives. The choice of reactants and conditions, such as the use of ammonium acetate for catalysis, significantly influences the efficiency and outcome of these reactions (Lei et al., 2011).
Physical Properties Analysis
The physical properties of cyclopenta[b]quinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties can be tailored by modifying the molecular structure, as demonstrated in the synthesis and characterization of specific copper(I) complexes derived from cyclopenta[b]quinoline ligands (Amirnasr et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the utility of cyclopenta[b]quinoline derivatives in chemical syntheses and biological applications. For example, their reactivity in cycloaddition reactions has been exploited for the synthesis of complex polycyclic structures with potential bioactive properties (Motaghi et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The chemical structure and synthesis of compounds related to 3-cyclopentylidene-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-one have been explored to understand their potential applications in scientific research. For instance, the synthesis of dihydroxylated and mono-hydroxylated metabolites of related compounds has been studied for their potential in treating dementia, with the goal of determining their chemical structures through methods such as reduction and optical resolution (Komatsu et al., 1996; Komatsu et al., 1995). These processes are crucial for identifying the active components and understanding their effects at a molecular level.
Novel Synthetic Routes and Derivatives
Innovative methods have been developed to synthesize cyclopenta[b]quinoline derivatives, highlighting their versatility and potential in pharmaceutical research. For example, the thermal ring-expansion of specific squaric acid derivatives has been used to prepare substituted cyclopenta[b]quinolin-1-ones, demonstrating a novel approach to obtaining these compounds (Zehr et al., 2008). Additionally, the absolute configuration of related metabolites has been established through X-ray analysis, providing insights into their stereochemical properties and interactions (Komatsu et al., 1996).
Biological Activities and Potential Therapeutic Applications
Compounds structurally similar to 3-cyclopentylidene-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-one have shown various biological activities, suggesting their potential in therapeutic applications. Studies have focused on their neurotropic activities, anti-inflammatory properties, and potential as anticancer agents. For instance, derivatives have been evaluated for their anti-inflammatory activity and potential to inhibit specific receptors or enzymes involved in disease pathways (Kumar et al., 2014; Wen et al., 2015; Czarnecka et al., 2019). These studies provide a foundation for further research into the therapeutic potential of cyclopentaquinoline derivatives.
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-cyclopentylidene-2,4-dihydro-1H-cyclopenta[b]quinolin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17-13-7-3-4-8-15(13)18-16-12(9-10-14(16)17)11-5-1-2-6-11/h3-4,7-8H,1-2,5-6,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJMHTYAQKKYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2CCC3=C2NC4=CC=CC=C4C3=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentylidene-2,4-dihydro-1H-cyclopenta[b]quinolin-9-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3,4-dimethoxyphenyl)-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570834.png)

![8-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5570852.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-furamide](/img/structure/B5570860.png)

![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5570871.png)

![4-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-butyl-1-methylpiperazin-2-one](/img/structure/B5570880.png)
![2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[(3-propyl-5-isoxazolyl)methyl]acetamide](/img/structure/B5570888.png)


![({4-ethyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5570923.png)
